
N-(1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide, also known as ML324, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use as a therapeutic agent. This compound has been shown to have promising results in various preclinical studies, making it a subject of interest for further research.
Scientific Research Applications
Glutaminase Inhibition
N-(1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide analogs have been explored for their potential as glutaminase inhibitors, a therapeutic approach in cancer treatment. Glutaminase is an enzyme that converts glutamine to glutamate, a critical process in cancer cell metabolism. The study of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a similar chemical scaffold, revealed that certain analogs maintained the potency of BPTES and exhibited improved solubility, offering a promising avenue for the development of more effective cancer therapies. One specific analog demonstrated similar potency to BPTES and effectively attenuated the growth of P493 human lymphoma B cells both in vitro and in a mouse xenograft model, showcasing its potential as a glutaminase inhibitor (Shukla et al., 2012).
Anticonvulsant Activity
N-(1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide derivatives have been investigated for their anticonvulsant properties. The synthesis and pharmacological evaluation of such derivatives, particularly indoline derivatives functionalized with aryloxadiazole amine and benzothiazole acetamide, were performed to assess their efficacy against seizures. The compounds exhibited significant anticonvulsant activity in preclinical models, suggesting a potential role in the treatment of epilepsy and related disorders. The most active compound in this series demonstrated a notable effect against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizures, highlighting its potential as an effective anticonvulsant agent (Nath et al., 2021).
Antimicrobial Activity
The antimicrobial activity of N-(1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide derivatives has been explored, with some derivatives showing promising results. For instance, the preparation of 4-aminophenylacetic acid derivatives revealed compounds with notable antimicrobial activity. This research suggests the potential of N-(1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide derivatives in contributing to the development of new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Bedair et al., 2006).
properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-14(9-22-11-4-2-1-3-5-11)17-10-6-7-12-13(8-10)16(21)18-15(12)20/h1-8H,9H2,(H,17,19)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEPWSCMUMVBNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

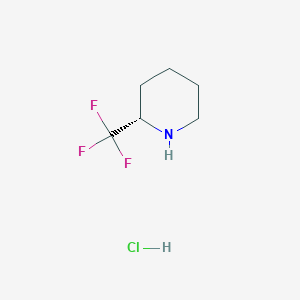
![1-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2612313.png)
![7-(4-Benzylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2612314.png)
![3-fluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2612315.png)

![3-[(4-benzylpiperidino)carbonyl]-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2612319.png)
![5-Methyl-5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B2612321.png)
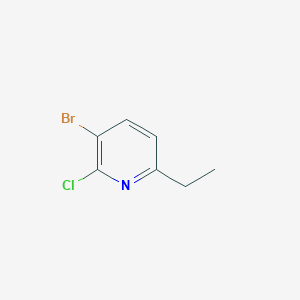
![9-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2612327.png)
![methyl 3-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2612328.png)
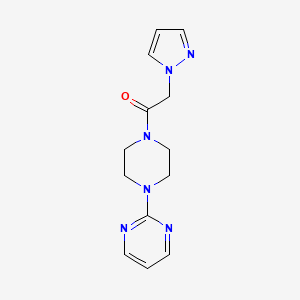
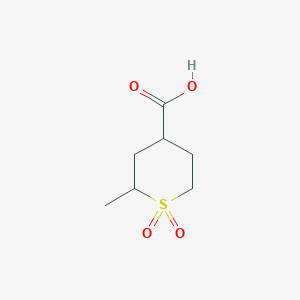
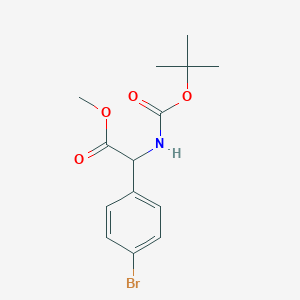
![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2612335.png)